1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl moiety, a 5-oxopyrrolidin-3-ylmethyl group, and a 4-fluorobenzyl substituent. The benzodioxole ring contributes to aromatic stacking interactions, while the pyrrolidinone ring introduces conformational rigidity. The urea linkage serves as a hydrogen-bond donor/acceptor, enhancing binding specificity in biological systems. The 4-fluorobenzyl group likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJLXRROWRAETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea can be synthesized through a multi-step process. Initially, the benzo[d][1,3]dioxol-5-yl derivative is prepared via cyclization reactions. Subsequently, this intermediate is reacted with pyrrolidin-3-one derivatives under specific conditions, often involving the use of solvents like dichloromethane and catalysts like triethylamine. This step is followed by the incorporation of the 4-fluorobenzyl group, typically through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction pathways but under optimized conditions to enhance yield and purity. Large reactors and continuous flow systems may be employed to maintain the reaction conditions and control the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions often utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions are carried out using halogenated compounds as reactants.
Major Products: These reactions yield a variety of products, often depending on the specific reagents and conditions used. For instance, oxidation might produce oxygenated derivatives, while reduction could lead to the corresponding alcohols or amines.
4. Scientific Research Applications: This compound finds applications in multiple areas of scientific research:
Chemistry: It is studied for its reactivity and potential to act as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzo[d][1,3]dioxol ring and 4-fluorobenzyl group may interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
6. Comparison with Similar Compounds: When compared to other similar compounds, this compound stands out due to its unique structural features and reactivity.
Similar Compounds:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-one derivatives
3-(4-Fluorobenzyl)urea derivatives
This compound's uniqueness lies in the specific combination of its functional groups, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a fluorobenzyl group which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7 cells .
- Antioxidant Properties : The antioxidant capacity of benzodioxole derivatives has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest that these compounds can scavenge free radicals effectively .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Synthesis and Evaluation
A series of studies synthesized various benzodioxole derivatives and assessed their biological activities. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 3.94 | HepG2 |
| 2b | 9.12 | MCF-7 |
These studies indicated that compound 2a exhibited strong cytotoxicity compared to doxorubicin, a standard chemotherapy agent .
The proposed mechanism by which these compounds exert their effects includes:
- Cell Cycle Arrest : Research on compound 2a indicated it could induce cell cycle arrest in the G2-M phase of HepG2 cells, suggesting a mechanism for its anticancer activity .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with certain benzodioxole derivatives led to increased apoptosis in cancer cells, further supporting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[d][1,3]dioxol-5-yl and Urea Moieties
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (PubChem CID: Unspecified) Key Differences: The pyrrolidinone ring is substituted with a 4-fluorophenyl group instead of a methylene-linked 4-fluorobenzyl-urea. The direct attachment of urea to pyrrolidinone could alter hydrogen-bonding patterns .
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Patent WO 2009/073757) Key Differences: Replaces the urea group with a cyclopropanecarboxamido-pyridine-benzoic acid scaffold. Implications: The carboxylic acid moiety enhances solubility but may limit blood-brain barrier penetration.
Physicochemical Properties
Solid-State and Crystallographic Behavior
- Analogous benzodioxole-containing structures often exhibit π-π stacking and C-H···O interactions, which could stabilize the target’s crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
